Deisovalerylblastmycin

Descripción

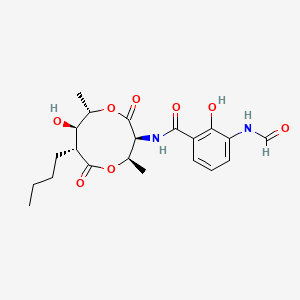

Structure

3D Structure

Propiedades

Número CAS |

60504-95-2 |

|---|---|

Fórmula molecular |

C21H28N2O8 |

Peso molecular |

436.5 g/mol |

Nombre IUPAC |

N-[(2R,3S,6S,7R,8R)-8-butyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-3-formamido-2-hydroxybenzamide |

InChI |

InChI=1S/C21H28N2O8/c1-4-5-7-14-17(25)12(3)31-21(29)16(11(2)30-20(14)28)23-19(27)13-8-6-9-15(18(13)26)22-10-24/h6,8-12,14,16-17,25-26H,4-5,7H2,1-3H3,(H,22,24)(H,23,27)/t11-,12+,14-,16+,17+/m1/s1 |

Clave InChI |

RQVHZRRXZBBXMY-ZMNIPVBYSA-N |

SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |

SMILES isomérico |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |

SMILES canónico |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |

Apariencia |

Solid powder |

Otros números CAS |

60504-95-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Deisovalerylblastmycin; |

Origen del producto |

United States |

Origin and Bioproduction of Deisovalerylblastmycin

Microbial Producers and Isolation Strategies

The discovery and subsequent characterization of Deisovalerylblastmycin are rooted in the exploration of microbial diversity for novel bioactive compounds. Specific strains of Streptomyces have been identified as the primary producers of this compound.

The genus Streptomyces is a well-established and prolific source of a wide array of secondary metabolites, including a significant number of clinically important antibiotics bjid.org.brfrontiersin.org. These Gram-positive, filamentous bacteria are ubiquitous in various environments and are renowned for their complex developmental cycles and large genomes, which harbor numerous biosynthetic gene clusters frontiersin.org.

The primary producer of this compound identified in the scientific literature is Streptomyces sp. 5140-A1. This strain was the source from which the compound was first isolated from its fermentation broth nih.gov. The production of antibiotics is often species-specific, and these compounds are thought to play a competitive role in the microorganism's natural habitat bjid.org.br.

Table 1: Primary Producer of this compound

| Compound Name | Producing Organism | Reference |

| This compound | Streptomyces sp. 5140-A1 | nih.gov |

Streptomyces species can be isolated from a vast range of environments, from terrestrial soils to more extreme and underexplored habitats frontiersin.org. The search for novel bioactive compounds has led researchers to investigate unique ecological niches.

Marine Sediments: Marine environments, particularly sediments, are recognized as a rich and still largely untapped source of novel actinomycetes with the potential to produce unique secondary metabolites mdpi.comnih.gov. While a direct isolation of a this compound-producing Streptomyces strain from marine sediments is not explicitly detailed in the available literature, the general success in isolating antibiotic-producing Streptomyces from these environments suggests their potential as a source mdpi.comnih.govresearchgate.net. The unique conditions of marine ecosystems, such as high salinity and pressure, can lead to the evolution of distinct metabolic pathways in resident microorganisms frontiersin.org.

Atmospheric Precipitations: In a novel approach to bioprospecting, atmospheric precipitations such as hailstones and rainwater have been identified as a source of diverse Streptomyces populations. Notably, this compound has been identified as one of the bioactive natural products produced by a Streptomyces species isolated from a hailstorm event. This discovery highlights the atmosphere as a vehicle for the global dispersal of microorganisms and a novel reservoir for discovering antibiotic-producing strains.

Fermentation and Cultivation Methodologies for Bioproduction

The production of this compound is achieved through the fermentation of the producing Streptomyces strain. While specific fermentation parameters for Streptomyces sp. 5140-A1 are not extensively detailed in the available literature, general principles of Streptomyces fermentation for antibiotic production can be applied.

The process typically involves submerged fermentation in a liquid medium containing appropriate carbon and nitrogen sources, as well as essential minerals scispace.comijabbr.com. The selection of the fermentation medium is critical and can significantly influence the yield of the desired secondary metabolite ijcmas.com.

Table 2: General Components of Fermentation Media for Streptomyces

| Component Category | Examples | Purpose |

| Carbon Sources | Glucose, Starch, Glycerol, Maltose | Provide energy and carbon skeletons for growth and biosynthesis ijcmas.comindexcopernicus.com. |

| Nitrogen Sources | Peptone, Yeast Extract, Casein, Ammonium Salts | Provide nitrogen for the synthesis of amino acids, proteins, and nucleic acids indexcopernicus.combrieflands.com. |

| Inorganic Salts | K2HPO4, MgSO4, NaCl, CaCO3 | Provide essential minerals and trace elements for enzymatic function and cell growth ijabbr.combrieflands.com. |

| pH Buffers | CaCO3, Phosphate buffers | Maintain a stable pH, as significant shifts can inhibit growth and antibiotic production ijabbr.comindexcopernicus.com. |

The cultivation of Streptomyces for antibiotic production is typically carried out in shake flasks for laboratory-scale studies or in large-scale bioreactors for industrial production scispace.com. Key physical parameters that are controlled during fermentation include temperature, pH, aeration (dissolved oxygen), and agitation speed. For most Streptomyces species, optimal growth and antibiotic production occur at temperatures between 28-30°C and a pH close to neutral (7.0) ijabbr.comindexcopernicus.com. Adequate aeration is crucial as Streptomyces are aerobic bacteria ijabbr.com.

Strain Engineering and Optimization for Enhanced Biosynthesis

Strain Engineering: Genetic manipulation of Streptomyces species offers a powerful tool for increasing antibiotic production nih.govnih.govmdpi.com. Common strategies include:

Overexpression of Pathway-Specific Regulatory Genes: Many antibiotic biosynthetic pathways are controlled by positive regulators. Overexpressing these genes can lead to a significant increase in the production of the target compound nih.gov.

Disruption of Competing Pathways: The metabolic precursors for this compound biosynthesis may also be utilized by other secondary metabolic pathways. Deleting the genes for these competing pathways can redirect the precursor flux towards the desired product nih.gov.

Ribosome Engineering: Introducing mutations in ribosomal proteins can sometimes lead to an upregulation of secondary metabolite biosynthesis nih.gov.

Fermentation Optimization: The composition of the fermentation medium and the cultivation conditions can be systematically optimized to maximize the yield of this compound. This can be achieved through:

One-Factor-at-a-Time (OFAT) approach: This classical method involves optimizing one parameter at a time while keeping others constant.

Statistical Methods: Techniques like Response Surface Methodology (RSM) can be used to efficiently optimize multiple variables simultaneously, identifying the optimal combination of factors for maximum production.

These strategies, while general, provide a framework for the potential enhancement of this compound bioproduction from its native Streptomyces producer or a heterologous host.

Chemical Synthesis and Synthetic Analogues

Total Synthesis Approaches to Deisovalerylblastmycin

The total synthesis of this compound has not been explicitly detailed in published literature. However, the synthetic routes established for structurally related antimycin A congeners offer significant insights into the methodologies that would be employed.

The synthesis of the antimycin core typically involves a convergent approach, where the key fragments—the substituted salicylic (B10762653) acid portion and the nine-membered dilactone ring—are synthesized separately and then coupled. A review of antimycin synthesis highlights several key reactions that are instrumental in constructing these complex molecules.

Key synthetic strategies applicable to this compound would likely include:

Macrolactonization: The formation of the nine-membered dilactone ring is a critical and often challenging step. Various macrolactonization techniques, such as the Yamaguchi or Shiina methods, could be employed to close the macrocycle.

Esterification and Amide Bond Formation: The connection of the dilactone core to the 3-formamidosalicylic acid moiety is achieved through esterification and amide bond formation.

Asymmetric Synthesis: To control the multiple stereocenters within the dilactone ring, asymmetric reactions such as aldol (B89426) additions, alkylations, and reductions are essential. The total synthesis of isoneoantimycin, a related natural product, successfully utilized chiral-pool building blocks to establish the required stereochemistry.

Achieving precise stereochemical and regiochemical control is paramount in the synthesis of this compound. The dilactone core possesses several contiguous stereocenters that must be installed with high fidelity.

Stereochemical Control: Chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are common strategies to control stereochemistry in the synthesis of complex natural products. For instance, substrate-controlled diastereoselective reactions can be used to set the relative stereochemistry of adjacent centers. The synthesis of other complex natural products often relies on stereoselective reactions to construct key fragments.

Regioselectivity: Regioselectivity becomes crucial during the functionalization of both the aromatic ring and the dilactone core. For example, the introduction of substituents on the salicylic acid moiety must be directed to the correct positions. Similarly, reactions involving the dilactone ring must differentiate between multiple reactive sites.

Semisynthesis of this compound Derivatives

While specific examples of semisynthesis starting from this compound are not documented, the general principles of modifying natural products can be applied. Semisynthesis offers a more direct route to novel analogues by chemically modifying the natural product scaffold. Potential semisynthetic modifications of this compound could include:

Modification of the Acyl Chain: The isovaleryl group at the C-8 position is a prime target for modification. Hydrolysis of this ester followed by re-acylation with different carboxylic acids would generate a library of analogues with varying side chains. This approach has been used in the broader antimycin class to explore structure-activity relationships.

Functionalization of the Aromatic Ring: The phenolic hydroxyl and the formamido group on the salicylic acid moiety are amenable to chemical modification. For example, etherification of the phenol (B47542) or alteration of the N-formyl group could lead to derivatives with altered biological profiles. A synthetic derivative of antimycin A3, 2-methoxyantimycin A3, was created through such a modification, resulting in a compound with a different biological activity profile.

Modification of the Dilactone Core: The hydroxyl groups within the dilactone ring could be targeted for acylation or other functional group transformations, although selective modification would be challenging.

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues aims to improve its biological activity, selectivity, and pharmacokinetic properties by making targeted structural modifications based on an understanding of its structure-activity relationships.

SAR studies on the broader class of antimycin A analogues have provided valuable insights into the structural features crucial for their biological activity. These findings can guide the rational design of this compound analogues.

Key SAR findings for the antimycin class include:

The Dilactone Core: The integrity of the nine-membered dilactone ring is generally considered essential for activity.

The 3-Formamidosalicylate Moiety: The 3-formamidosalicylamide portion is critical for binding to the biological target. Studies on synthetic antimycin A analogues have shown that the intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl is crucial for inhibitory action. N-methylation of the amide bond or the 3-formylamino group leads to a significant decrease in activity.

The C-8 Acyl Group: The nature of the acyl group at the C-8 position influences the potency and selectivity of the molecule. SAR studies of antifilarial antimycin analogues have shown that lipophilicity is an important determinant of biological activity.

Stereochemistry: The specific stereochemistry of the dilactone core is critical for proper binding and biological activity.

The following table summarizes the general SAR for the antimycin class, which can be extrapolated to this compound.

| Molecular Feature | Importance for Activity | Reference |

| Nine-membered dilactone core | Essential | |

| 3-Formamidosalicylate moiety | Critical for target binding | |

| Intramolecular H-bond (phenol-amide) | Essential | |

| C-8 Acyl group | Modulates potency and selectivity | |

| Stereochemistry of the core | Critical |

Moving beyond simple modifications, the this compound core can serve as a template for the design of entirely new chemical scaffolds. This approach involves retaining the key pharmacophoric elements while replacing the core structure with a more synthetically accessible scaffold.

Strategies for exploring novel scaffolds could include:

Scaffold Hopping: Replacing the nine-membered dilactone with other cyclic or acyclic structures that can present the key functional groups in the correct spatial orientation.

Simplification of the Core: Designing simplified analogues that retain the essential binding elements but are easier to synthesize. This could involve removing non-essential stereocenters or functional groups.

Bioisosteric Replacement: Replacing certain functional groups (e.g., the ester linkages in the dilactone) with bioisosteres to improve metabolic stability or other properties.

While the direct synthesis and modification of this compound have not been extensively reported, the wealth of knowledge from the broader antimycin A field provides a solid foundation for future synthetic and medicinal chemistry efforts targeting this complex natural product and its analogues.

Structural Elucidation Methodologies and Advanced Characterization

Spectroscopic Techniques for Deisovalerylblastmycin Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, a suite of NMR experiments would be employed to piece together its structure.

¹H NMR: This experiment identifies the chemical environment of each hydrogen atom, providing clues about neighboring functional groups. The splitting patterns (multiplicity) reveal the number of adjacent protons, helping to establish connectivity.

¹³C NMR: This technique maps the carbon skeleton of the molecule. The chemical shift of each carbon signal indicates its electronic environment (e.g., carbonyl, aromatic, aliphatic).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, such as DEPT-90 and DEPT-135, are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, which is crucial for assembling molecular fragments. libretexts.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

A hypothetical summary of ¹H and ¹³C NMR data for a key structural fragment of this compound is presented below.

| Hypothetical NMR Data for a this compound Fragment | |

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Multiplicity |

| 7.25 | d |

| 6.80 | d |

| 4.50 | t |

| 3.80 | s |

| 2.30 | q |

| 1.10 | t |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular formula. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be employed to gently ionize the molecule, allowing for the accurate determination of its molecular weight.

Tandem mass spectrometry (MS/MS) plays a crucial role in structural elucidation by providing information about the molecule's fragmentation pattern. wikipedia.orgnih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org The analysis of these fragments helps to identify structural motifs and the sequence of building blocks within the molecule. wikipedia.org

A hypothetical fragmentation pattern for this compound is outlined in the table below.

| Hypothetical MS/MS Fragmentation Data for this compound | |

| Precursor Ion (m/z) | Fragment Ions (m/z) |

| [M+H]⁺ | [M+H - 18]⁺ |

| [M+H - 44]⁺ | |

| [M+H - 100]⁺ |

A comprehensive structural characterization of this compound necessitates the use of several other advanced spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, IR spectroscopy would reveal the presence of hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups, which are key components of its structure.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, such as aromatic rings or polyenes. The wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation in this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an essential tool for studying chiral molecules. wikipedia.orgjascoinc.com It measures the differential absorption of left and right circularly polarized light. wikipedia.org For a complex molecule with multiple stereocenters like this compound, CD spectroscopy provides information about its absolute configuration and solution-state conformation. jascoinc.com

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state. nih.govwikipedia.org This technique yields precise information about bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. wikipedia.org

| Overview of Advanced Spectroscopic Methods in this compound Analysis | |

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C=O, -NH) |

| UV-Visible Spectroscopy | Presence of conjugated systems (e.g., aromatic rings) |

| Circular Dichroism (CD) | Absolute configuration and conformation in solution |

| X-ray Crystallography | Precise 3D structure, bond lengths, and bond angles in the solid state |

Biosynthetic Pathway Elucidation

Identification of Biosynthetic Gene Clusters

The genetic blueprint for deisovalerylblastmycin production is encoded within a dedicated biosynthetic gene cluster (BGC), commonly referred to as the ant cluster. These clusters have been identified in various actinomycete bacteria, most notably from the genus Streptomyces. nih.gov The discovery of the ant gene cluster in 2011 was a significant breakthrough, paving the way for a detailed molecular understanding of antimycin biosynthesis. nih.gov

Genomic analyses have revealed that antimycin BGCs are widespread and can be categorized into different architectures based on gene content. These are classified as short-form (S-form; ~15 genes), long-form (L-form; 17 genes), and intermediate-forms (I-form; 16 genes). nih.govnih.gov The primary distinction lies in the presence or absence of two key genes: antP, which encodes a kynureninase, and antQ, which encodes a phosphopantetheinyl transferase (PPTase). nih.gov The L-form clusters contain both antP and antQ, while S-form clusters lack both. nih.gov The organization of genes within these clusters shows a high degree of conservation, or synteny, across different producing organisms. nih.gov

A comprehensive phylogenetic analysis has identified 73 putative antimycin BGCs in publicly available actinobacterial genomes, highlighting the broad distribution of this biosynthetic capability. nih.gov The function of the core genes essential for the antimycin scaffold is largely conserved across these clusters.

Table 1: Key Genes in the Antimycin Biosynthetic Gene Cluster and Their Functions This table summarizes the primary genes and their proposed roles in the biosynthesis of the antimycin scaffold.

| Gene | Proposed Function | Reference |

| antA | ECF RNA polymerase σ factor, pathway-specific activator | nih.govnih.gov |

| antB | Discrete acyltransferase, attaches the variable acyl side chain at C-8 | nih.gov |

| antC | Nonribosomal Peptide Synthetase (NRPS) module | acs.org |

| antD | Polyketide Synthase (PKS) module | acs.org |

| antE | Thioesterase domain, likely involved in product release | nih.gov |

| antFG | Involved in 3-formamidosalicylate (3-FSA) biosynthesis | nih.gov |

| antHIJKL | Homologous to phenylacetyl-CoA catabolic pathway proteins, involved in 3-FSA biosynthesis | acs.org |

| antM | Ketoreductase | escholarship.org |

| antN | Tryptophan-2,3-dioxygenase, initial step in 3-FSA biosynthesis | nih.gov |

| antO | Tailoring enzyme | nih.gov |

| antP | Kynureninase (present in L- and I-forms), involved in 3-FSA biosynthesis | nih.gov |

| antQ | Phosphopantetheinyl transferase (PPTase) (present in L- and I-forms) | nih.gov |

Enzymology of this compound Formation

The assembly of the this compound molecule is a classic example of a microbial assembly line, involving a coordinated interplay of Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzymes. rsc.org

Antimycins, including this compound, are synthesized by a hybrid NRPS-PKS system. nih.govwikipedia.org This enzymatic machinery functions as a template to sequentially add and modify the building blocks of the molecule. rsc.org The core of this assembly line consists of the large, multifunctional proteins AntC (the NRPS component) and AntD (the PKS component). acs.org

The biosynthetic process is initiated with the formation of the starter unit, 3-formamidosalicylate (3-FSA), which is derived from L-tryptophan. nih.gov The AntC NRPS module then activates and incorporates two building blocks: a threonine residue and a C2- or C3-hydroxy acid, which varies among different antimycins. acs.org Following the NRPS-catalyzed steps, the growing chain is passed to the AntD PKS module. acs.org This PKS module is responsible for extending the chain by two carbons and ultimately catalyzing the final cyclization to release the depsipeptide product. acs.org The entire process is a highly controlled, assembly-line-like mechanism typical of modular PKS and NRPS pathways. nih.gov

Several key enzymatic transformations are critical for the formation of the this compound structure.

Starter Unit Formation : The biosynthesis begins with the pathway-specific tryptophan-2,3-dioxygenase, AntN, which catalyzes the oxidative ring opening of L-tryptophan to produce N-formyl-L-kynurenine. nih.gov In L-form BGCs, the pathway-specific kynureninase AntP converts this intermediate to anthranilate. acs.org A series of subsequent modifications by enzymes including AntHIJKL and AntO leads to the formation of the conserved 3-formamidosalicylate (3-FSA) starter unit. acs.orgescholarship.org

Lactonization Reactions : The formation of the characteristic nine-membered dilactone ring is a central event in the biosynthesis. The first ester bond is likely formed by the NRPS module AntC, which links the first two building blocks. acs.org After extension by the PKS module AntD, a final thioesterase (TE) domain, likely AntE, catalyzes an intramolecular cyclization/lactonization reaction to release the nine-membered ring scaffold. acs.org

Branched Fatty Acid Chain Acylation : The structural diversity of antimycins, including the specific identity of this compound, arises from the tailoring of the dilactone core. A discrete acyltransferase, AntB, is responsible for attaching a short, branched-chain fatty acid to the C-8 hydroxyl group of the threonine-derived portion of the ring. nih.gov The term "this compound" implies the absence of the typical isovaleryl group found in blastmycin. This suggests that in the biosynthesis of this compound, either the AntB enzyme utilizes a different short-chain acyl-CoA precursor or this acylation step is altered. The flexibility of the AntB enzyme has been demonstrated, as it can accept various acyl-CoAs and synthetic acyl-SNACs, providing a route for generating novel antimycin analogues. nih.gov

Precursor Incorporation Studies and Metabolic Labeling

Precursor incorporation and metabolic labeling are powerful techniques used to identify the metabolic origins of natural products. While specific studies on this compound are not extensively documented, research on related antimycins has illuminated the building blocks of the molecule. Such studies confirm that the biosynthesis of antibiotics requires precursors primarily supplied by the cell's primary metabolism. mdpi.com

For antimycins, L-tryptophan is the confirmed precursor for the 3-formamidosalicylate moiety. nih.gov The core dilactone ring is constructed from L-threonine and a short hydroxy acid. The variability at the C-8 position is derived from various short branched-chain fatty acids like isovalerate, 2-methylbutanoate, or others, which are incorporated as their corresponding acyl-CoA esters. nih.gov

Furthermore, precursor-directed biosynthesis, where synthetic analogues of natural precursors are fed to the producing organism, has been successfully applied to the production of novel neoantimycin derivatives. nih.gov This approach highlights the flexibility of the biosynthetic machinery and allows for the generation of new compounds by supplying non-native building blocks. mdpi.comnih.gov

Comparative Biosynthesis with Related Antimycin-Type Depsipeptides

The antimycin family is structurally diverse, encompassing depsipeptides with ring sizes ranging from 9 to 15 members. Comparative analysis of the BGCs responsible for these different structures reveals how nature achieves this diversity. rsc.orgnih.gov

9-Membered Ring (e.g., this compound, Antimycin A) : Produced by the canonical ant cluster featuring the AntC NRPS and the single PKS module AntD. acs.org

12-Membered Ring (JBIR-06) : The BGC for this trilactone contains an expanded PKS module, suggesting an additional elongation step compared to the 9-membered ring pathway. nih.gov

15-Membered Ring (Neoantimycin) : The neoantimycin BGC also possesses a modified NRPS-PKS assembly line, which is reprogrammed to accommodate additional building blocks, resulting in a larger tetralactone ring. nih.gov

Engineering studies have successfully demonstrated the interchangeability of these modules. For instance, researchers have achieved the ring contraction of neoantimycin (15-membered) to a 12-membered trilactone and the ring expansion of JBIR-06 (12-membered) to a 15-membered tetralactone by reprogramming the NRPS-PKS assembly lines. nih.gov This highlights the modular nature of the biosynthesis and provides a strategy for creating unnatural derivatives. nih.gov These comparative studies underscore how variations in the core PKS-NRPS machinery dictate the final macrocycle structure. nih.govsemanticscholar.org

Table 2: Comparison of Biosynthetic Gene Clusters for Different Antimycin-Type Depsipeptides

| Feature | 9-Membered Antimycins (e.g., this compound) | 12-Membered Antimycin (JBIR-06) | 15-Membered Antimycin (Neoantimycin) | Reference |

| Ring Size | 9-membered (Dilactone) | 12-membered (Trilactone) | 15-membered (Tetralactone) | nih.gov |

| Core Synthase Genes | antC (NRPS), antD (PKS) | Expanded PKS machinery | Reprogrammed NRPS-PKS machinery | nih.gov |

| Key Characteristic | Canonical antimycin scaffold | Contains an additional lactone unit | Contains two additional lactone units | nih.gov |

Genetic Regulation of Biosynthetic Pathways

The genetic regulation of antimycin biosynthesis is atypical and complex compared to many other secondary metabolites in Streptomyces. nih.gov The ant BGC contains only one dedicated regulatory gene, antA, which encodes an extracytoplasmic function (ECF) RNA polymerase sigma factor, σAntA. nih.gov This type of regulator is uncommon for NRPS-PKS pathways but has been seen in the biosynthesis of some lantibiotics. nih.gov

The regulatory cascade is initiated by FscRI, a PAS-LuxR family regulator from the distantly located candicidin BGC. researchgate.netwhiterose.ac.uk FscRI directly activates the transcription of the antBA and antCDE operons. nih.gov The expression of antA (as part of the antBA operon) leads to the production of the σAntA protein. nih.gov σAntA then activates the transcription of the remaining operons, antGF and antHIJKLMNO, which are responsible for producing the 3-FSA starter unit. nih.govnih.gov

Interestingly, σAntA is an "orphan" sigma factor, meaning it lacks a cognate anti-sigma factor that would normally control its activity. Recent research has shown that the abundance of the σAntA protein is controlled post-translationally by the ClpXP protease system. nih.gov This discovery links proteolysis directly to the regulation of natural product biosynthesis, representing a novel layer of control. nih.gov This intricate, cross-pathway regulatory network ensures that antimycin production is tightly controlled and coordinated with other cellular processes. researchgate.net

Biological Activity and Mechanistic Investigations

In Vitro Studies of Deisovalerylblastmycin's Biological Effects

This compound, a member of the antimycin family of compounds, has been the subject of in vitro studies to determine its biological activities. nih.gov Structurally, it is related to a group of potent cytokine inhibitors known as splenocins, which are characterized by a nine-membered cyclic bis-lactone (B144190) core and an N-formylamino salicylic (B10762653) acid moiety. nih.gov Research into this compound and its analogues reveals a range of effects, including anti-inflammatory, antibacterial, and antifungal properties. nih.govnih.gov

The inflammatory response is a complex biological process mediated by a variety of signaling molecules, chief among them being cytokines. A balance between pro-inflammatory and anti-inflammatory cytokines is crucial for a properly regulated immune response. nih.gov The overproduction of pro-inflammatory cytokines can lead to chronic inflammation and contribute to a variety of diseases. sinobiological.com

Studies on compounds structurally related to this compound, such as the splenocins, have demonstrated potent suppression of pro-inflammatory cytokine production. nih.gov In vitro experiments using mouse splenocyte cytokine assays revealed that these molecules can inhibit the release of multiple cytokines involved in inflammatory responses. nih.gov This inhibition was observed in the low nanomolar to low micromolar range, indicating significant potency. nih.gov

The suppressed cytokines include those associated with both T-helper 2 (TH2) cells and dendritic cells (antigen-presenting cells). Specifically, the production of TH2 cytokines IL-5 and IL-13, as well as the dendritic cell-associated cytokines IL-1 and TNF-α, was inhibited. nih.gov This dual action suggests an immunosuppressive effect on multiple key components of the immune response. nih.gov

Table 1: Pro-inflammatory Cytokines Inhibited by this compound Analogues

| Cytokine | Producing Cell Type (Example) | Role in Inflammation |

|---|---|---|

| Interleukin-1 (IL-1) | Dendritic Cells, Macrophages | Mediates acute inflammatory responses |

| Tumor Necrosis Factor-alpha (TNF-α) | Dendritic Cells, Macrophages | Central regulator of inflammation |

| Interleukin-5 (IL-5) | T-helper 2 (TH2) Cells | Eosinophil activation and recruitment |

| Interleukin-13 (IL-13) | T-helper 2 (TH2) Cells | Allergic inflammation, airway hyperresponsiveness |

The production of many pro-inflammatory cytokines, including TNF-α and IL-1, is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). mdpi.comcellsignal.com The NF-κB signaling pathway is a central regulator of genes involved in immunity and inflammation. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins known as IκB. cellsignal.combosterbio.com When a cell is stimulated by pro-inflammatory signals, a cascade is initiated that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus. cellsignal.com Once in the nucleus, it binds to DNA and activates the transcription of target genes, including those for pro-inflammatory cytokines. mdpi.combosterbio.com

Given that this compound's structural relatives potently inhibit the production of NF-κB-regulated cytokines like TNF-α and IL-1, it is plausible that their mechanism of action involves the modulation of the NF-κB signaling pathway. nih.govmdpi.com By interfering with this pathway, these compounds can effectively reduce the expression of key inflammatory mediators. The therapeutic modulation of NF-κB is considered an attractive target in autoimmunity and chronic inflammatory conditions. nih.gov

This compound belongs to the antimycin class of antibiotics, which are known for their biological activities. nih.govnih.gov The spectrum of activity of an antibacterial agent refers to the range of bacteria it can effectively target. studyantibiotics.com Antibiotics are often categorized as either narrow-spectrum, targeting specific subsets of bacteria, or broad-spectrum. studyantibiotics.com While this compound is classified as an antibiotic, detailed studies outlining its specific spectrum of antibacterial activity against a wide range of bacterial pathogens are not extensively documented in the available literature.

This compound has been identified as an antifungal antibiotic. nih.gov It was originally isolated from the fermentation broth of a Streptomyces species. nih.gov Laboratory studies have confirmed its activity against the fungus Piricularia oryzae, the causative agent of rice blast disease. nih.gov

The development of novel antifungals is critical due to the rise of drug-resistant fungal infections. nih.gov Antifungal drugs can act through various mechanisms, such as interfering with the fungal cell wall, disrupting the cell membrane by inhibiting ergosterol (B1671047) synthesis, or inhibiting the synthesis of DNA and proteins. nih.gov The precise molecular target of this compound within fungal cells has not been fully elucidated in the provided research.

Immunomodulatory substances are those that modify the response of the immune system. nih.gov This can involve either stimulating or suppressing immune functions. healthline.com The demonstrated ability of this compound's structural analogues to inhibit cytokines from different immune cell lineages points to a broader immunomodulatory profile. nih.gov

The simultaneous suppression of cytokines produced by both antigen-presenting cells (IL-1, TNF-α) and T-helper cells (IL-5, IL-13) suggests a multifaceted impact on the immune response. nih.gov This indicates that the compound does not merely target one aspect of the inflammatory cascade but has a more comprehensive immunosuppressive effect. Such a profile could be significant in conditions where multiple cell types contribute to inflammatory pathology. nih.gov

Anti-inflammatory Pathways and Cytokine Modulation

Cellular and Molecular Targets of this compound

The specificity of a bioactive compound is largely determined by its interaction with cellular and molecular targets. Identifying these targets is a critical step in understanding the compound's mechanism of action.

Identification of Protein Targets and Binding Sites

The identification of specific protein targets for this compound and the characterization of its binding sites are areas of ongoing investigation. While comprehensive data remains to be fully elucidated, the general approach to identifying such targets involves a combination of experimental and computational methods. Techniques such as affinity chromatography, proteomics, and molecular docking are often employed to identify and validate the proteins that directly interact with a small molecule like this compound. The precise amino acid residues that constitute the binding pocket and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for understanding the affinity and specificity of the compound.

Mechanistic Studies on Bioactivity

Mechanistic studies aim to unravel the precise sequence of molecular events that lead to the observed biological activity of a compound. This includes understanding how the compound influences cellular signaling and enzymatic activities.

Elucidation of Signal Transduction Pathways Affected

Signal transduction pathways are complex networks that transmit signals from the cell's exterior to its interior, ultimately leading to a specific cellular response. nih.govwikipedia.orgkhanacademy.org Bioactive compounds can modulate these pathways at various points, leading to either activation or inhibition of downstream cellular processes. khanacademy.org The identification of the specific signal transduction pathways affected by this compound is a key area of research. Techniques such as transcriptome analysis, phosphoproteomics, and the use of specific pathway inhibitors can help to identify which signaling cascades are perturbed upon treatment with the compound. Understanding these effects is crucial for deciphering the compound's broader impact on cell physiology.

Enzyme Inhibition Kinetics and Characterization

Enzymes are critical for a vast array of biological processes, and their inhibition is a common mechanism of action for many therapeutic agents. wikipedia.orgunina.it The study of enzyme inhibition kinetics provides valuable information about how a compound interacts with an enzyme to reduce its activity. wikipedia.orgunina.itkhanacademy.org This includes determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and quantifying the inhibitor's potency, often expressed as the inhibition constant (Ki). libretexts.orgnih.gov

Table 1: Types of Enzyme Inhibition

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | No change | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, altering the enzyme's conformation. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

This table provides a general overview of enzyme inhibition types. The specific kinetic parameters for this compound would require experimental determination.

Characterizing the enzyme inhibition profile of this compound would involve detailed kinetic assays with purified target enzymes. Such studies would provide quantitative data on its inhibitory potency and shed light on its mode of interaction with the enzyme, contributing to a more complete understanding of its mechanism of action.

Preclinical Efficacy and Pharmacological Profiling

In Vivo Preclinical Models for Efficacy Assessment

To determine the therapeutic effectiveness of Deisovalerylblastmycin, its activity is assessed in established animal models that mimic human diseases. The choice of model is critical and depends on the compound's proposed mechanism of action and therapeutic indication. nih.gov

The anti-inflammatory potential of this compound is evaluated using well-characterized animal models of asthma. These models are designed to replicate key features of the human disease, such as airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling. nih.govfrontiersin.org

Murine models, particularly using BALB/c mice, are frequently employed due to their propensity to develop strong T-helper 2 (Th2) cell responses, which are characteristic of allergic asthma. karger.comscireq.com Common protocols involve sensitization to an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, followed by an airway challenge to induce an asthmatic phenotype. nih.govfrontiersin.org The efficacy of this compound would be assessed by measuring its ability to mitigate key asthma-related endpoints.

Key Endpoints in Asthma Models:

Airway Hyperresponsiveness (AHR): Measured using techniques like invasive plethysmography to assess the airway's constriction in response to stimuli such as methacholine.

Inflammatory Cell Infiltration: Quantified by performing cell counts (total and differential, focusing on eosinophils) in bronchoalveolar lavage (BAL) fluid. frontiersin.org

Cytokine Levels: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung tissue homogenates.

Histopathology: Microscopic examination of lung tissue to assess for inflammation, mucus production, and structural changes.

Table 1: Representative Data from a Murine Asthma Model

The following is an interactive data table representing hypothetical efficacy data for this compound in an ovalbumin-induced asthma model.

| Treatment Group | AHR (PenH value) | Total BALF Cells (x10^5) | Eosinophils in BALF (%) | IL-4 Levels (pg/mL) |

|---|---|---|---|---|

| Vehicle Control | 4.5 ± 0.6 | 8.2 ± 1.1 | 65 ± 8 | 150 ± 25 |

| This compound | 2.1 ± 0.4 | 3.5 ± 0.7 | 25 ± 5 | 60 ± 15 |

| Positive Control (Dexamethasone) | 1.8 ± 0.3 | 2.9 ± 0.5 | 18 ± 4 | 45 ± 10 |

To evaluate the antibacterial efficacy of this compound, various in vivo infection models are utilized, which are crucial for understanding a compound's performance beyond simple in vitro tests. nih.goveurekaselect.com These models help assess the compound's effectiveness in a complex biological environment. Common models include sepsis, pneumonia, and skin infection models, typically established in mice. nih.gov

The selection of the bacterial strain and animal model is tailored to the intended clinical application. For instance, a neutropenic mouse thigh infection model is often used to study the pharmacodynamics of an antibacterial agent against specific pathogens like Staphylococcus aureus or Pseudomonas aeruginosa.

Key Endpoints in Bacterial Infection Models:

Survival Rate: Monitoring the survival of infected animals over a set period.

Bacterial Burden: Quantifying the number of colony-forming units (CFU) in target organs (e.g., lungs, spleen, blood) or at the site of infection. vibiosphen.com

Host Inflammatory Response: Measuring biomarkers of inflammation, such as cytokines (e.g., TNF-α, IL-6), in serum or tissue. vibiosphen.com

Clinical Symptoms: Scoring of disease severity based on observable signs like activity level, posture, and breathing.

Table 2: Representative Data from a Murine Sepsis Model

The following is an interactive data table representing hypothetical efficacy data for this compound in a murine model of sepsis induced by intraperitoneal injection of bacteria.

| Treatment Group | 72-Hour Survival Rate (%) | Bacterial Load in Blood (CFU/mL) at 24h | Serum TNF-α (pg/mL) at 6h |

|---|---|---|---|

| Vehicle Control | 20% | 5 x 10^7 | 2500 ± 400 |

| This compound | 80% | 1 x 10^4 | 800 ± 150 |

| Positive Control (Antibiotic) | 90% | 5 x 10^3 | 650 ± 120 |

The in vivo antifungal activity of this compound is assessed in models that simulate human mycoses. Murine models are the most frequently used for studying systemic and pulmonary fungal infections. nih.gov The choice of model depends on the target pathogen, such as Candida albicans for systemic candidiasis or Aspergillus fumigatus for invasive aspergillosis. oup.comoup.com To mimic the conditions in susceptible human populations, animals are often rendered immunocompromised using agents like cyclophosphamide or corticosteroids. nih.gov

Key Endpoints in Fungal Infection Models:

Survival Analysis: Tracking and comparing the survival curves of different treatment groups.

Fungal Burden: Determining the fungal load (CFU) in key target organs like the kidneys, lungs, and brain.

Histopathological Analysis: Examining tissue sections for the presence of fungal elements, tissue damage, and inflammatory infiltrates.

Biomarker Levels: Measuring fungal-specific markers (e.g., galactomannan for Aspergillus) in serum.

Table 3: Representative Data from a Murine Systemic Candidiasis Model

The following is an interactive data table representing hypothetical efficacy data for this compound in a model of systemic infection with Candida albicans.

| Treatment Group | 14-Day Survival Rate (%) | Fungal Burden in Kidneys (log10 CFU/gram) |

|---|---|---|

| Vehicle Control | 10% | 6.8 ± 0.5 |

| This compound | 70% | 4.2 ± 0.4 |

| Positive Control (Fluconazole) | 80% | 3.5 ± 0.3 |

Pharmacokinetic Studies in Preclinical Models

Pharmacokinetic (PK) studies are essential to understand how an organism affects a drug. These studies, often grouped under the acronym ADME, are critical for bridging the gap between efficacy in animal models and potential performance in humans. criver.com

ADME studies characterize the fate of this compound from administration to elimination. These studies are typically conducted in rodent (e.g., rat) and non-rodent (e.g., dog or non-human primate) species to assess inter-species differences. srce.hrnih.gov

Absorption: Determines the rate and extent to which the compound enters the bloodstream. Key parameters include bioavailability (F), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax).

Distribution: Describes how the compound spreads throughout the body's tissues and fluids. This is assessed by measuring the volume of distribution (Vd) and through techniques like quantitative whole-body autoradiography (QWBA) using a radiolabeled version of the compound.

Metabolism: Investigates the biotransformation of the compound into metabolites, primarily in the liver. In vitro systems like liver microsomes and hepatocytes are used to identify the metabolic pathways and the enzymes involved (e.g., Cytochrome P450 enzymes). criver.com Metabolite profiling is then confirmed in vivo.

Excretion: Determines how the compound and its metabolites are removed from the body, typically via urine or feces. Mass balance studies using a radiolabeled compound are conducted to quantify the routes and rate of excretion. nih.gov

Table 4: Representative Preclinical Pharmacokinetic Parameters for this compound

The following is an interactive data table representing a hypothetical ADME profile for this compound in rats.

| PK Parameter | Value |

|---|---|

| Bioavailability (Oral) | 45% |

| Cmax (Plasma) | 1.5 µg/mL |

| Tmax | 2 hours |

| Volume of Distribution (Vd) | 2.5 L/kg |

| Plasma Half-life (t1/2) | 6 hours |

| Primary Route of Excretion | Fecal (>70%) |

| Major Metabolizing Enzyme | CYP3A4 (hypothetical) |

Preclinical DDI studies are performed to predict the potential for this compound to alter the pharmacokinetics of co-administered drugs, or vice-versa. qps.com These interactions often occur through the inhibition or induction of metabolic enzymes (like CYPs) or drug transporters. nih.gov

Initial screening is conducted using in vitro systems, such as human liver microsomes or hepatocytes, to assess the compound's potential to inhibit or induce key CYP enzymes. qps.com If a significant interaction potential is identified, follow-up in vivo studies may be conducted in animal models. nih.gov In these studies, a known substrate of a specific enzyme is administered with and without this compound to see if its plasma concentrations are altered. allucent.com

Key Areas of Investigation:

CYP Inhibition: Assessing the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).

CYP Induction: Evaluating whether this compound can increase the expression of CYP enzymes, which could accelerate the metabolism of other drugs.

Transporter Interactions: Investigating interactions with key uptake and efflux transporters (e.g., P-glycoprotein, OATPs).

Pharmacodynamic Biomarker Identification and Validation

The identification of specific pharmacodynamic biomarkers for this compound is not extensively documented in publicly available literature. However, by examining the mechanism of action of the broader class of antimycin-type compounds, particularly their role as inhibitors of mitochondrial complex III, potential biomarkers can be inferred. Antimycin A, a closely related compound, serves as a valuable proxy for understanding the potential downstream cellular effects that could be monitored as biomarkers.

Inhibition of mitochondrial complex III by compounds like Antimycin A leads to significant disturbances in the mitochondrial proteomic landscape. These changes affect key processes such as fatty acid oxidation, the TCA cycle, the electron transport chain, and amino acid metabolism nih.gov. Therefore, alterations in the levels of proteins involved in these pathways could serve as potential pharmacodynamic biomarkers. For instance, a decrease in the expression of redox regulatory proteins has been observed following complex III inhibition, indicating a highly oxidative mitochondrial environment nih.gov.

Furthermore, Antimycin A treatment has been shown to induce a consistent increase in the protein levels of Hypoxia-Inducible Factor-1α (HIF-1α) plos.org. This stabilization of HIF-1α is a known response to mitochondrial dysfunction and represents a readily measurable downstream biomarker of target engagement.

In the context of the immune response, mitochondrial dysfunction induced by Antimycin A has been demonstrated to cause caspase-1-dependent inflammasome activation and the subsequent production of mature IL-1β and IL-18 in human retinal pigment epithelial cells nih.gov. Specifically, the AIM2 and NLRP3 inflammasome receptors have been identified as being responsive to Antimycin A-induced mitochondrial damage nih.gov. The activation of these inflammasome pathways and the release of associated cytokines could be validated as biomarkers of the biological activity of this compound.

General biomarkers of mitochondrial dysfunction, while not specific to this compound, could also be relevant for monitoring its pharmacological effects. These include established markers such as Growth Differentiation Factor 15 (GDF-15) and Fibroblast Growth Factor 21 (FGF-21), which are known to be elevated in response to mitochondrial stress researchgate.net. Circulating cell-free mitochondrial DNA (mtDNA) has also been suggested as a potential biomarker for mitochondrial damage nih.gov.

Table 1: Potential Pharmacodynamic Biomarkers for this compound Based on Antimycin A and Mitochondrial Complex III Inhibition

| Biomarker Category | Potential Biomarker | Cellular Process/Pathway Affected |

| Hypoxia Signaling | HIF-1α | Cellular response to hypoxia |

| Inflammasome Activation | Caspase-1, IL-1β, IL-18, NLRP3, AIM2 | Innate immune response |

| Mitochondrial Stress | GDF-15, FGF-21 | Cellular response to mitochondrial dysfunction |

| Mitochondrial Integrity | Circulating cell-free mtDNA | Mitochondrial damage |

| Proteomics | Changes in proteins of fatty acid oxidation, TCA cycle, electron transport chain | Mitochondrial metabolism |

Comparative Preclinical Efficacy with Other Antimycin-Type Compounds

Direct comparative preclinical efficacy studies detailing the activity of this compound against a range of fungal pathogens or cancer cell lines alongside other antimycin-type compounds are limited in the available scientific literature. However, early studies have provided some initial insights into its relative potency and toxicity.

A foundational study on this compound, isolated from Streptomyces sp. 5140-A1, reported on its antifungal properties and provided a direct comparison of its toxicity to that of Antimycin A. This research indicated that this compound exhibits less toxicity against killifish than the Antimycin A-blastmycin antibiotic complex nih.gov. This suggests a potentially favorable therapeutic index for this compound compared to its more extensively studied analogue.

To provide a framework for the expected efficacy of antimycin-type compounds, the following table summarizes the antifungal activity of another member of this class against various fungal species. It is important to note that this data does not include this compound and is presented to illustrate the general potency of this class of compounds.

Table 2: Comparative Toxicity of this compound and Antimycin A

| Compound | Organism | Endpoint | Result |

| This compound | Killifish | Toxicity | Less toxic than Antimycin A-blastmycin complex nih.gov |

| Antimycin A | Killifish | Toxicity | More toxic than this compound nih.gov |

Table 3: Antifungal Activity of Selected Antifungal Agents (for Context)

This table provides a general reference for the antifungal activity of other compounds and does not include data for this compound.

| Antifungal Agent | Fungal Species | MIC90 (μg/mL) |

| BMS-181184 | Candida albicans | 1-8 |

| BMS-181184 | Candida glabrata | 1-8 |

| BMS-181184 | Candida tropicalis | 1-8 |

| BMS-181184 | Candida krusei | 1-8 |

| BMS-181184 | Cryptococcus neoformans | 1-8 |

| BMS-181184 | Blastomyces dermatitidis | 32 |

Resistance Mechanisms and Overcoming Resistance

Mechanisms of Microbial Resistance to Deisovalerylblastmycin

Microorganisms can develop resistance to antimicrobial agents through a variety of mechanisms that allow them to survive and proliferate in the presence of the drug. These mechanisms are often multifaceted and can involve inherent traits or the acquisition of new genetic material.

Efflux pumps are transport proteins located in the microbial cell membrane that actively extrude antimicrobial agents from the cell's interior. reactgroup.orgyoutube.com This process lowers the intracellular concentration of the drug, preventing it from reaching its target at a sufficient concentration to exert its effect. Overexpression of these pumps is a common mechanism of multidrug resistance. youtube.comnih.gov While direct evidence for efflux pump-mediated resistance to this compound is not available, it is a plausible mechanism given the broad substrate profiles of many known efflux pumps. nih.govnih.gov

Table 1: Major Superfamilies of Bacterial Efflux Pumps

| Efflux Pump Superfamily | Energy Source | Common Substrates |

| Resistance-Nodulation-Division (RND) | Proton-motive force | Wide range of antibiotics, biocides, and solvents |

| Major Facilitator Superfamily (MFS) | Proton-motive force | Various drugs, sugars, and metabolites |

| ATP-Binding Cassette (ABC) | ATP hydrolysis | Diverse substrates including antibiotics, lipids, and peptides |

| Small Multidrug Resistance (SMR) | Proton-motive force | Quaternary ammonium compounds and other cationic drugs |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium ion gradient or proton-motive force | Cationic dyes, fluoroquinolones, and aminoglycosides |

Resistance can emerge through alterations in the drug's target site, which reduces the binding affinity of the antimicrobial agent. This can be due to spontaneous mutations in the genes encoding the target protein or through enzymatic modification of the target. youtube.comnih.gov

For antimycin A, a related compound, resistance has been linked to a point mutation in the mitochondrial apocytochrome b (CYb) gene, which is the target of the antibiotic. nih.gov Similarly, resistance to blasticidin S can arise from alterations in the 60S ribosomal subunit, its target for inhibiting protein synthesis. nih.gov Therefore, it is conceivable that resistance to this compound could develop through similar modifications of its molecular target.

Another strategy is target protection, where a resistance protein binds to the antibiotic's target, shielding it from the drug's action. youtube.com

Microorganisms can produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive. youtube.com This is a common resistance mechanism for many classes of antibiotics. For instance, resistance to blasticidin S is conferred by genes that encode for deaminases (bsr and BSD) or an acetyltransferase (bls). wikipedia.orginvivogen.comtoku-e.com These enzymes modify the blasticidin S molecule, preventing it from inhibiting protein synthesis. wikipedia.org It is plausible that similar enzymatic inactivation pathways could lead to resistance against this compound.

Biofilms are structured communities of microbial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces. asm.org Bacteria within biofilms can exhibit significantly increased resistance to antimicrobial agents, often 10 to 1,000 times more than their free-living counterparts. asm.orgresearchgate.net This heightened resistance is multifactorial and includes:

Reduced antibiotic penetration: The biofilm matrix can act as a physical barrier, limiting the diffusion of the antibiotic to the cells within the biofilm. asm.orgfrontiersin.org

Altered microenvironment: The chemical and physiological gradients within a biofilm, such as areas of low oxygen, can reduce the efficacy of certain antibiotics. asm.org

Presence of "persister" cells: A subpopulation of dormant or slow-growing cells within the biofilm are less susceptible to antibiotics that target actively growing cells. asm.org

The acquisition and spread of resistance are often facilitated by genetic mechanisms. Spontaneous mutations in bacterial DNA can lead to the development of resistance. researchgate.netnih.gov More significantly, resistance genes can be transferred between microorganisms through horizontal gene transfer (HGT). youtube.comyoutube.com This can occur via:

Plasmids: Small, extrachromosomal DNA molecules that can carry resistance genes and be transferred between bacteria. youtube.commdpi.com

Transposons: "Jumping genes" that can move resistance genes between plasmids and the bacterial chromosome. nih.gov

Bacteriophages: Viruses that infect bacteria and can transfer genetic material, including resistance genes. youtube.com

Gene amplification, where the copy number of a resistance gene is increased, can also lead to higher levels of resistance.

Strategies to Combat this compound Resistance

Overcoming antimicrobial resistance is a significant challenge that requires a multi-pronged approach. While specific strategies for this compound have not been developed, general strategies to combat antibiotic resistance can be considered.

Table 2: Potential Strategies to Overcome Resistance

| Strategy | Description |

| Efflux Pump Inhibitors (EPIs) | Compounds that block the activity of efflux pumps, thereby restoring the efficacy of the antibiotic. researchgate.netanr.frfrontiersin.orgberkeley.eduyoutube.com |

| Combination Therapy | The use of multiple drugs with different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance developing. ftloscience.comnih.gov |

| Development of New Antimicrobials | The discovery and development of novel antimicrobial agents with new targets or mechanisms of action are crucial to stay ahead of resistance. ftloscience.com |

| Anti-biofilm Agents | Strategies that disrupt biofilm formation or the integrity of the biofilm matrix can increase the susceptibility of biofilm-associated microbes to antibiotics. nih.govfrontiersin.org |

| Targeting Virulence Factors | Inhibiting the factors that contribute to the pathogenicity of a microorganism can be an alternative to direct killing, potentially exerting less selective pressure for resistance. nih.gov |

| Rational Use of Antimicrobials | Prudent prescribing and use of existing antimicrobials can help to slow the emergence and spread of resistance. nih.gov |

Combination Therapies with Synergistic Agents

The emergence of resistance to antimicrobial agents like this compound, an antimycin-type depsipeptide, necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies, where this compound would be co-administered with a synergistic agent. The goal of such a combination is to enhance the efficacy of this compound, potentially by overcoming existing resistance mechanisms or preventing the development of new ones. Synergistic interactions can allow for the use of lower concentrations of each drug, which may reduce potential toxicity.

The mechanism of synergistic action can vary. For instance, an agent could be used to inhibit a bacterial efflux pump that would otherwise expel this compound from the cell, thereby increasing its intracellular concentration and enhancing its effect. Another possibility is the use of a compound that targets a different step in the same essential metabolic pathway that this compound inhibits. As antimycins are known to target the cytochrome bc1 complex of the electron transport chain, a synergistic agent might inhibit another complex in this chain, leading to a more profound disruption of cellular respiration.

Table 1: Hypothetical Synergistic Combinations with this compound

| Synergistic Agent Class | Proposed Mechanism of Synergy | Potential Effect on this compound Activity |

|---|---|---|

| Efflux Pump Inhibitors | Prevents the expulsion of this compound from the bacterial cell. | Increased intracellular concentration and enhanced efficacy. |

| Other Electron Transport Chain Inhibitors | Targets a different complex in the respiratory chain, leading to a more complete shutdown of cellular respiration. | Potentiation of the inhibitory effect on bacterial metabolism. |

| Cell Wall Synthesis Inhibitors | Weakens the bacterial cell wall, potentially increasing the uptake of this compound. | Improved penetration of this compound to its intracellular target. |

Development of Resistance-Modifying Agents

Resistance-modifying agents (RMAs) represent another strategic avenue to combat resistance to compounds like this compound. Unlike traditional antibiotics, RMAs may not possess intrinsic antimicrobial activity themselves. Instead, their function is to counteract the specific mechanisms of resistance employed by bacteria. europa.eu The development of such agents requires a thorough understanding of how bacteria become resistant to this compound.

Given that a primary mechanism of resistance to antimycin-type compounds is target site modification—specifically, mutations in the cytochrome b protein—an RMA could be designed to overcome this. For example, an RMA might act as an allosteric modulator of the mutated cytochrome b, restoring its affinity for this compound. Alternatively, if resistance is mediated by enzymatic inactivation of this compound, an RMA could be developed to inhibit this inactivating enzyme.

The discovery and development of RMAs often involve high-throughput screening of chemical libraries to identify compounds that restore the susceptibility of resistant bacterial strains to the antibiotic . Plant-derived natural products have also been explored as a rich source of potential RMAs. While specific RMAs for this compound have not been documented, the conceptual framework for their development is well-established in the broader field of antibiotic resistance research.

Structural Modifications to Overcome Resistance Mechanisms

A key strategy to circumvent resistance is the chemical modification of the existing antibiotic molecule. For this compound, this would involve the synthesis of analogues with altered structures designed to evade bacterial resistance mechanisms while retaining or even enhancing its antimicrobial activity. mdpi.com This approach has been successfully employed for other classes of antibiotics, such as the development of semi-synthetic penicillins that are resistant to β-lactamase degradation.

In the case of this compound, where resistance can arise from mutations in the target cytochrome b, structural modifications could aim to create a molecule that can still bind effectively to the mutated target. This might involve altering the side chains of the this compound molecule to create new points of interaction with the target protein, compensating for the loss of binding due to the mutation. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into which parts of the molecule are essential for its activity and which can be modified. nih.gov

For example, if a specific mutation in cytochrome b results in steric hindrance that prevents this compound from binding, a smaller, more flexible analogue might be synthesized. Conversely, if the mutation weakens the binding affinity, modifications that introduce stronger interactions, such as additional hydrogen bonds or hydrophobic contacts, could be explored. The synthesis and biological evaluation of a library of this compound analogues would be a critical step in identifying a new lead compound with the ability to overcome existing resistance. mdpi.comnih.gov

Table 2: Potential Structural Modifications of this compound to Overcome Resistance

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Alteration of the isovaleryl group | This side chain may be a key interaction point with the target or a site of enzymatic inactivation. | Improved binding to mutated targets or resistance to inactivating enzymes. |

| Modification of the depsipeptide core | The core structure is essential for the overall conformation and activity of the molecule. | Enhanced target affinity and circumvention of steric hindrance from mutations. |

| Introduction of novel functional groups | New functional groups could create additional binding interactions with the target protein. | Increased binding affinity to overcome resistance conferred by target mutations. |

| Synthesis of simplified analogues | Simpler structures may be less susceptible to efflux pumps or enzymatic degradation. | Broader spectrum of activity against resistant strains with diverse resistance mechanisms. |

Future Directions and Research Perspectives

Advanced Biosynthetic Engineering for Novel Deisovalerylblastmycin Analogues with Tuned Bioactivity

The biosynthesis of this compound, like many microbial secondary metabolites, is orchestrated by a dedicated biosynthetic gene cluster (BGC). These BGCs are organized groups of genes responsible for the production of specialized metabolites. nih.gov Advanced biosynthetic engineering techniques offer a powerful strategy to rationally design and generate novel analogues of this compound with improved bioactivity, selectivity, and pharmacokinetic properties.

Key strategies in this area include:

Gene Editing and Pathway Refactoring: Targeted genetic modifications using tools like CRISPR-Cas9 can be employed to alter the enzymatic machinery within the this compound BGC. For instance, inactivation or modification of specific genes, such as those encoding glycosyltransferases, can lead to the accumulation of precursors or the generation of novel derivatives with altered sugar moieties. The functional analysis of the validamycin biosynthetic gene cluster, where inactivation of a glycosyltransferase gene led to the accumulation of a precursor, serves as a relevant example of this approach. nih.gov

Precursor-Directed Biosynthesis: This technique involves feeding synthetic, non-native precursor molecules to the producing microorganism. These precursors can be incorporated by the biosynthetic enzymes to generate novel analogues that would not be produced under standard fermentation conditions.

Combinatorial Biosynthesis: This approach involves the heterologous expression of genes from different biosynthetic pathways to create hybrid clusters capable of producing entirely new chemical scaffolds. By combining genes from the this compound BGC with those from other polyketide or non-ribosomal peptide synthetase pathways, a diverse array of novel compounds can be generated.

These engineered analogues can then be screened for enhanced antifungal activity, reduced toxicity, or novel biological activities, thereby expanding the therapeutic potential of the this compound scaffold.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming natural product drug discovery by enabling the analysis of vast and complex datasets. cas.orgacs.orgfnasjournals.com These computational tools can be applied at various stages of the this compound research pipeline, from the identification of novel producers to the optimization of lead compounds.

Potential applications include:

Genome Mining for Novel BGCs: AI-powered algorithms can analyze microbial genomes to identify novel BGCs that may produce this compound-like compounds. musechem.comhelmholtz-hips.de These tools can predict the chemical structure of the resulting metabolite based on the DNA sequence of the BGC, prioritizing strains for further investigation. musechem.comhelmholtz-hips.de

Bioactivity Prediction: ML models can be trained on existing structure-activity relationship (SAR) data to predict the biological activities of newly designed or discovered this compound analogues. cas.orgfnasjournals.com This accelerates the screening process by focusing on compounds with the highest probability of desired therapeutic effects.

De Novo Design of Analogues: Generative AI models can design novel chemical structures inspired by the this compound scaffold with optimized drug-like properties. acs.org These models can explore a vast chemical space to propose molecules with enhanced potency, selectivity, and metabolic stability.

Optimization of Fermentation Conditions: AI can be used to analyze fermentation data and optimize parameters such as media composition, temperature, and pH to maximize the yield of this compound or its desired analogues.

The integration of AI and ML into this compound research promises to accelerate the discovery-to-development timeline and increase the efficiency of identifying clinically valuable compounds. fnasjournals.com

High-Throughput Screening for Novel this compound-Like Compounds from Underexplored Microbes

The vast majority of microbial diversity remains uncultured and unexplored, representing a significant reservoir of novel natural products. High-throughput screening (HTS) methodologies are essential for efficiently exploring this untapped resource for new this compound-like compounds.

Modern HTS strategies applicable to this search include:

Culturomics and Advanced Fermentation: Developing novel cultivation techniques to grow previously unculturable microbes is crucial. mdpi.com High-throughput fermentation in microtiter plates allows for the parallel cultivation of a large number of strains under diverse conditions to induce the production of secondary metabolites.

Reporter-Based Screening: Genetically engineered reporter strains can be used to detect specific biological activities. For example, a fungal strain engineered to express a fluorescent protein upon exposure to an antifungal agent could be used to rapidly screen thousands of microbial extracts for compounds with activity similar to this compound.

High-Throughput Synergy Screening (HTSS): This approach screens for compounds that enhance the activity of known antifungal drugs. researchgate.netpnas.org Microbial extracts could be screened for their ability to synergize with sub-inhibitory concentrations of existing antifungals, potentially revealing novel this compound-like compounds that act via different mechanisms.

Imaging Mass Spectrometry (IMS): Techniques like LAESI-IMS (Laser Ablation Electrospray Ionization - Imaging Mass Spectrometry) enable the rapid, high-throughput analysis of the metabolomes of microbial cultures in response to various elicitors, facilitating the discovery of cryptic metabolites. nih.gov

These HTS approaches, combined with the exploration of unique environments such as deep-sea hydrothermal vents, can significantly expand the chemical diversity of this compound-like molecules available for therapeutic development.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology and Metabolism

A holistic understanding of the biology and metabolism of this compound requires the integration of multiple "omics" datasets. This systems biology approach provides a comprehensive view of the molecular processes governing the production and function of this natural product. bohrium.comnih.gov

The primary omics layers to be integrated are:

Genomics: Whole-genome sequencing of the producing Streptomyces strain provides the blueprint for the this compound BGC and other relevant metabolic pathways. nih.gov

Transcriptomics: RNA-sequencing reveals the expression levels of genes within the BGC and across the genome under different conditions, offering insights into the regulatory networks that control this compound production.

Proteomics: The analysis of the entire protein complement of the organism can identify the enzymes and regulatory proteins directly involved in the biosynthesis of this compound. nih.gov

Metabolomics: Mass spectrometry-based metabolomics provides a snapshot of the small molecules, including this compound and its precursors, present in the cell at a given time. nih.gov

By integrating these datasets, researchers can build comprehensive models of this compound biosynthesis and its regulation. This knowledge is invaluable for rational metabolic engineering efforts aimed at improving production titers and generating novel analogues. The application of multi-omics has already proven successful in unlocking the discovery of natural products from other bacteria. uic.edu

Emerging Methodologies in Natural Product Research Relevant to this compound

The field of natural product research is continually evolving, with new technologies emerging that can be applied to the study of this compound.

Some of the most promising emerging methodologies include:

Single-Cell Genomics and Transcriptomics: These techniques allow for the analysis of individual cells within a microbial population, revealing heterogeneity in gene expression and metabolite production that is missed by bulk analysis.

Microfluidics: "Organ-on-a-chip" and other microfluidic platforms enable the high-throughput testing of this compound analogues in more physiologically relevant models of fungal infections. nih.gov

Advanced Mass Spectrometry Techniques: Innovations in mass spectrometry, such as Trapped Ion Mobility Spectrometry (TIMS), provide greater resolution and sensitivity for the detection and structural elucidation of novel natural products from complex mixtures. drugtargetreview.com

Computational Biology and Big Data Analytics: The ability to analyze and interpret large, complex datasets is becoming increasingly critical. Advanced computational tools are essential for integrating multi-omics data and for building predictive models of biological systems. nih.gov

The application of these emerging methodologies will undoubtedly lead to a deeper understanding of this compound and facilitate the discovery and development of the next generation of antifungal agents.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Deisovalerylblastmycin in laboratory settings?

- Methodological Answer : Synthesis should follow IUPAC-compliant protocols for natural product derivatives, emphasizing regioselective acylation and purification via HPLC or column chromatography. Characterization requires spectroscopic validation (e.g., NMR, HRMS) and crystallographic data for structural confirmation. Physical properties (e.g., solubility, melting point) must be documented using standardized instrumentation .